Hydroxymethyl oxo(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl 2-oxo-2-phenylacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylglyoxylic acid and is characterized by the presence of a hydroxymethyl group attached to the 2-oxo-2-phenylacetate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylglyoxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of hydroxymethyl 2-oxo-2-phenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Hydroxymethyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Hydroxymethyl 2-hydroxy-2-phenylacetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Hydroxymethyl 2-oxo-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of hydroxymethyl 2-oxo-2-phenylacetate involves its ability to undergo various chemical transformations. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the derived compounds .
Comparison with Similar Compounds
Phenylglyoxylic acid: The parent compound, which lacks the hydroxymethyl group.
Methyl phenylglyoxalate: A methyl ester derivative.
Ethyl phenylglyoxalate: An ethyl ester derivative.
Uniqueness: Hydroxymethyl 2-oxo-2-phenylacetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
Hydroxymethyl oxo(phenyl)acetate, also known as hydroxymethyl 2-oxo-2-phenylacetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its activity in various contexts.
Chemical Structure and Properties
This compound features a hydroxymethyl group and an ester functional group, which together influence its reactivity and biological interactions. The hydroxymethyl group enhances the compound's ability to engage in hydrogen bonding, which can facilitate interactions with biological targets. The ester group can be hydrolyzed to release biologically active metabolites, contributing to its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:
- Hydrogen Bonding : The hydroxymethyl group allows for enhanced interactions with proteins and nucleic acids.
- Hydrolysis : The ester bond can be hydrolyzed to yield active metabolites that may exert therapeutic effects.
- Oxidation and Reduction : The compound can participate in oxidation reactions to form carboxylic acids or reduction reactions to yield alcohols, potentially leading to diverse biological activities.
Anticancer Properties
Research has indicated that compounds related to this compound exhibit anticancer properties. For instance, sodium phenylacetate, a related compound, has shown growth-inhibiting effects against various tumor cell lines. A Phase I clinical trial demonstrated that sodium phenylacetate could induce partial responses in patients with refractory cancers, suggesting a potential avenue for further exploration of this compound in cancer therapy .
Antiviral Activity
There is emerging evidence that compounds similar to this compound may possess antiviral properties. For example, certain derivatives have shown significant activity against HIV by inhibiting reverse transcriptase, indicating a possible mechanism through which this compound could exert antiviral effects .
Study 1: Anticancer Activity
In a study assessing the effects of sodium phenylacetate on cancer cell lines, researchers found that the compound inhibited the growth of various hematopoietic and solid tumor cell lines. The study highlighted the nonlinear pharmacokinetics of phenylacetate and its potential for inducing self-clearance in patients undergoing treatment. Notably, one patient with malignant glioma experienced a partial response following treatment .
Cancer Type | Response | Dose (mg/kg) |
---|---|---|
Malignant Glioma | Partial Response | 125 |
Hormone-independent Prostate Cancer | 50% decline in PSA | 150 |
Study 2: Antiviral Potential
A study investigating the antiviral properties of phenolic compounds found that certain derivatives exhibited potent activity against HIV-1. These compounds were able to inhibit viral replication effectively without significant toxicity to host cells. This suggests that this compound might share similar antiviral mechanisms due to its structural characteristics .
Comparison with Related Compounds
This compound can be compared with structurally similar compounds such as phenylglyoxylic acid and methyl phenylglyoxalate. Its unique hydroxymethyl group provides distinct reactivity and potential biological activity not observed in these other compounds.
Compound | Key Features |
---|---|
This compound | Hydroxymethyl group enhances biological activity |
Phenylglyoxylic acid | Lacks hydroxymethyl group; lower reactivity |
Methyl phenylglyoxalate | Methyl ester derivative; different biological profile |
Properties
CAS No. |
81065-85-2 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
hydroxymethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O4/c10-6-13-9(12)8(11)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
XZOTYDBWEAKMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.